molecular formula C21H27Cl2N3O3 B12698527 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride CAS No. 88809-73-8

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride

Cat. No.: B12698527
CAS No.: 88809-73-8
M. Wt: 440.4 g/mol
InChI Key: FXFIGCDQWYWQRN-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyrido-oxazinone core, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrido-Oxazinone Core: This step often involves cyclization reactions using appropriate precursors.

    Introduction of the Ethyl and Phenylethyl Groups: These groups can be introduced through alkylation reactions.

    Attachment of the Morpholinyl Group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinyl or phenylethyl groups.

    Reduction: Reduction reactions could be used to modify the oxazinone ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activity.

Biology

    Biological Studies: It may be used in studies to understand its interaction with biological molecules and pathways.

Medicine

    Pharmacological Research: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Chemical Manufacturing: It may be used in the production of other complex organic molecules or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, altering their activity.

    Modulation of Signaling Pathways: It could influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one Derivatives: Other derivatives of the pyrido-oxazinone core may have similar structures but different functional groups.

    Morpholinyl-Substituted Compounds: Compounds with morpholinyl groups attached to different cores.

Uniqueness

The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

Properties

CAS No.

88809-73-8

Molecular Formula

C21H27Cl2N3O3

Molecular Weight

440.4 g/mol

IUPAC Name

2-ethyl-4-(2-morpholin-4-yl-1-phenylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride

InChI

InChI=1S/C21H25N3O3.2ClH/c1-2-18-21(25)24(20-19(27-18)9-6-10-22-20)17(16-7-4-3-5-8-16)15-23-11-13-26-14-12-23;;/h3-10,17-18H,2,11-15H2,1H3;2*1H

InChI Key

FXFIGCDQWYWQRN-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C2=C(O1)C=CC=N2)C(CN3CCOCC3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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